N-(2,4-dimethylphenyl)-2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
N-(2,4-dimethylphenyl)-2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic small molecule characterized by a quinolin-4-one core substituted with a 4-fluorobenzenesulfonyl group at position 3, an ethyl group at position 6, and an acetamide-linked 2,4-dimethylphenyl moiety at position 1. This compound shares structural motifs with pharmacologically active molecules targeting kinase inhibition, inflammation, or antimicrobial pathways .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN2O4S/c1-4-19-6-12-24-22(14-19)27(32)25(35(33,34)21-9-7-20(28)8-10-21)15-30(24)16-26(31)29-23-11-5-17(2)13-18(23)3/h5-15H,4,16H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRDTTXTVJORKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC(=O)NC4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an aniline derivative reacts with a β-ketoester in the presence of a strong acid.
Introduction of Substituents: The ethyl group can be introduced via alkylation reactions, while the sulfonyl group can be added through sulfonylation using sulfonyl chlorides.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of 4-oxo-1,4-dihydroquinoline acetamides. Key structural analogues and their differentiating features are summarized below:
Key Findings from Comparative Studies
Electron-Withdrawing vs. Fluorine, however, increases electronegativity, which could favor target binding in polar active sites. The 4-fluorobenzenesulfonyl group in the target compound provides stronger hydrogen-bond acceptor capacity than the 4-methylbenzoyl group in , likely influencing protein-ligand interactions.
Aromatic Substitution Effects :
- The 2,4-dimethylphenyl acetamide group in the target compound introduces steric hindrance compared to the 2-methylphenyl group in or the 4-methylphenyl in . This may reduce metabolic degradation but could limit binding to compact active sites.
- Substitution with 3,4-difluorophenyl (as in ) increases polarity and may enhance solubility, albeit at the cost of reduced bioavailability.
Core Heterocycle Modifications: Replacement of the quinoline core with a pyrazolone (as in ) alters conformational flexibility and electronic distribution, significantly shifting pharmacological profiles.
Biological Activity
N-(2,4-dimethylphenyl)-2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound comprises several notable structural features:
- Aromatic Ring : The 2,4-dimethylphenyl group enhances lipophilicity.
- Quinoline Derivative : The 4-oxo-1,4-dihydroquinoline structure is known for diverse biological activities.
- Sulfonyl Group : The presence of the 4-fluorobenzenesulfonyl moiety may contribute to the compound's reactivity and biological interactions.
Table 1: Structural Features of this compound
| Structural Feature | Description |
|---|---|
| Aromatic Group | 2,4-Dimethylphenyl |
| Quinoline Structure | 6-Ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinoline |
| Functional Group | Acetamide |
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antitumor Activity : Compounds derived from quinoline structures have shown significant antitumor effects through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The sulfonamide group can enhance anti-inflammatory properties by modulating immune responses.
- Antimicrobial Properties : The lipophilic nature of the compound may facilitate membrane penetration, enhancing its antimicrobial effectiveness.
Case Study 1: Antitumor Efficacy
In a study evaluating the antitumor activity of similar quinoline derivatives, researchers found that modifications to the sulfonamide group significantly increased cytotoxicity against various cancer cell lines. The study highlighted how structural modifications could enhance the binding affinity to DNA targets, leading to improved therapeutic outcomes .
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory properties of related compounds demonstrated that they inhibit pro-inflammatory cytokines via NF-kB pathway modulation. This suggests that this compound may similarly affect inflammatory pathways .
Pharmacological Profiles
The pharmacokinetics and dynamics of this compound have been evaluated in various settings:
Table 2: Pharmacological Profiles
| Parameter | Value/Description |
|---|---|
| Lipophilicity | High |
| Solubility | Moderate |
| Bioavailability | Potentially high due to structural features |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
